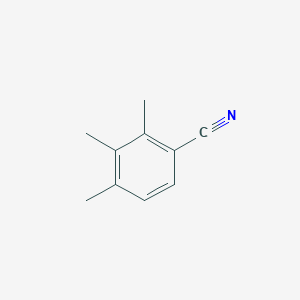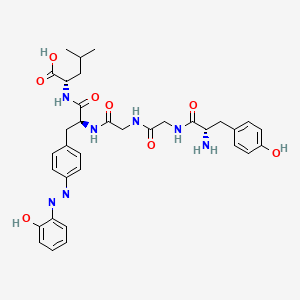
3-Isobutyl-3-phenyl-2-azetidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isobutyl-3-phenyl-2-azetidinone is a compound belonging to the class of azetidinones, which are four-membered lactam rings. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The azetidinone ring is a crucial structural motif in many β-lactam antibiotics, which are widely used to treat bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-3-phenyl-2-azetidinone can be achieved through several methods. One common approach involves the cyclization of Schiff bases derived from aniline and benzaldehyde with diphenylketene in a [2+2] cycloaddition reaction. This method is efficient and yields the desired azetidinone with high purity.
Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. This approach is straightforward and can be performed under mild reaction conditions, making it suitable for large-scale industrial production.
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Isobutyl-3-phenyl-2-azetidinone undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzylic position can undergo substitution reactions with halogens using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Corresponding amines.
Substitution: Benzylic halides.
Scientific Research Applications
3-Isobutyl-3-phenyl-2-azetidinone has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Isobutyl-3-phenyl-2-azetidinone involves the inhibition of enzyme activity by binding to the active site of target enzymes. This binding prevents the enzyme from catalyzing its substrate, thereby disrupting the biochemical pathway. The compound is particularly effective against serine proteases, which play a crucial role in various physiological processes .
Comparison with Similar Compounds
3-Isobutyl-3-phenyl-2-azetidinone can be compared with other azetidinone derivatives, such as:
2-Azetidinone: The simplest β-lactam, known for its antibacterial properties.
3-Chloro-2-oxo-1-azetidinecarboxamide: Exhibits significant antimicrobial activity.
Quinoline-based azetidinones: Known for their antimicrobial and antituberculosis activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other azetidinone derivatives.
Properties
| 73680-86-1 | |
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
3-(2-methylpropyl)-3-phenylazetidin-2-one |
InChI |
InChI=1S/C13H17NO/c1-10(2)8-13(9-14-12(13)15)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,15) |
InChI Key |
ADKRWAYGCRCYDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CNC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





phosphanium](/img/structure/B14439174.png)

